molecular formula C11H12ClF3N6O2 B10972494 N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-nitro-1H-pyrazol-5-amine

N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-nitro-1H-pyrazol-5-amine

Cat. No.: B10972494
M. Wt: 352.70 g/mol
InChI Key: UQUADTNWUBKKCL-UHFFFAOYSA-N
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Description

N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N-(4-NITRO-1H-PYRAZOL-5-YL)AMINE is a complex organic compound featuring a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N-(4-NITRO-1H-PYRAZOL-5-YL)AMINE typically involves multi-step reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, utilizing continuous flow reactors and automated systems to manage reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N-(4-NITRO-1H-PYRAZOL-5-YL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique functional groups that may interact with biological targets.

Mechanism of Action

The mechanism of action of N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N-(4-NITRO-1H-PYRAZOL-5-YL)AMINE is not fully understood. its functional groups suggest it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The nitro group, for example, can undergo reduction to form reactive intermediates that may interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N-(4-NITRO-1H-PYRAZOL-5-YL)AMINE is unique due to its combination of functional groups and the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12ClF3N6O2

Molecular Weight

352.70 g/mol

IUPAC Name

N-[3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4-nitro-1H-pyrazol-5-amine

InChI

InChI=1S/C11H12ClF3N6O2/c1-6-8(12)9(11(13,14)15)19-20(6)4-2-3-16-10-7(21(22)23)5-17-18-10/h5H,2-4H2,1H3,(H2,16,17,18)

InChI Key

UQUADTNWUBKKCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC2=C(C=NN2)[N+](=O)[O-])C(F)(F)F)Cl

Origin of Product

United States

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